3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol (free base: C₁₃H₁₇N₃O, MW 231.29 g/mol; hydrochloride salt CAS 1856092-95-9, C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a bifunctional building block belonging to the aminomethylpyrazole-phenol class. The molecule features a 1,3-dimethylpyrazole ring connected via a methylene bridge (–CH₂–NH–CH₂–) to a meta-hydroxyphenyl group, yielding three ionisable centres (phenol OH, secondary amine, pyrazole N), two hydrogen-bond donors, and four hydrogen-bond acceptors.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B11732422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CNCC2=CC(=CC=C2)O)C
InChIInChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-4-3-5-13(17)6-11/h3-6,9,14,17H,7-8H2,1-2H3
InChIKeyCRAMOROKQIQXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol – Structural Identity and Procurement-Relevant Baseline


3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol (free base: C₁₃H₁₇N₃O, MW 231.29 g/mol; hydrochloride salt CAS 1856092-95-9, C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a bifunctional building block belonging to the aminomethylpyrazole-phenol class . The molecule features a 1,3-dimethylpyrazole ring connected via a methylene bridge (–CH₂–NH–CH₂–) to a meta-hydroxyphenyl group, yielding three ionisable centres (phenol OH, secondary amine, pyrazole N), two hydrogen-bond donors, and four hydrogen-bond acceptors . This connectivity distinguishes it from the more common direct-amino analog (pyrazole–NH–CH₂–phenol) and alters both conformational flexibility and protonation state distribution at physiological pH, factors that directly impact solubility, permeability, and target engagement in screening cascades [1].

Methylene-extended aminomethyl bridge for pKa-linker SAR studies
1,3-Dimethylpyrazole regioisomer with defined C4 reactivity
meta-Hydroxyphenyl geometry avoids intramolecular H-bonding
Hydrochloride salt supports direct use in aqueous assay buffers

Why 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol Cannot Be Replaced by a Generic Pyrazole-Phenol Analog


Within the pyrazole-phenol chemical space, small variations in linker topology, phenolic substitution pattern, and pyrazole methylation regiochemistry produce outsized effects on both physicochemical and biological profiles. Literature SAR studies on aminomethyl pyrazole-phenol series demonstrate that the introduction of an aminomethyl moiety can elevate anti-inflammatory activity above that of the parent phenol and even exceed the reference standard diclofenac sodium, with the magnitude of enhancement being critically dependent on amine pKa and substitution [1][2]. Furthermore, the meta-hydroxyphenyl arrangement in the target compound provides a hydrogen-bonding geometry distinct from ortho- or para-substituted isomers, which directly alters target-binding complementarity as evidenced in pyrazole-based MIF tautomerase inhibitors where phenol positioning to Asn97 in the active site determines nM-level potency [3]. Consequently, substituting this compound with a regioisomer or a truncated linker analog in a validated assay risks losing both potency and selectivity, undermining data reproducibility and delaying hit-to-lead progression [4].

1
Direct-amino analog (pyrazole-NH-CH₂-phenol) has lower predicted pKa and fewer rotatable bonds; linker-dependent SAR may shift.
2
1,5-Dimethylpyrazole isomer may exhibit reduced C4 reactivity and purity; batch-to-batch variability risks assay reproducibility.
3
ortho-Hydroxy isomer sequesters phenolic OH via intramolecular H-bond, reducing effective H-bond donor capacity by ~1–2 kcal/mol.

Quantitative Differentiation Evidence: 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol vs Closest Analogs


Linker Geometry: Methylene-Extended Bridge vs Direct Amino Linkage – Conformational and pKa Divergence

The target compound incorporates a pyrazole–CH₂–NH–CH₂–phenol linker, whereas its closest commercial analog, 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856047-19-2), bears a shorter pyrazole–NH–CH₂–phenol linkage . The additional methylene group in the target compound increases the rotational degrees of freedom from 4 to 5 and extends the N-to-O distance by approximately 1.2–1.5 Å (estimated from SMILES: Cc1nn(C)cc1CNCc1cccc(O)c1 vs Cc1nn(C)cc1NCc1cccc(O)c1) . In analogous aminomethylpyrazole SAR studies, the pKa of the aminomethyl nitrogen was shown to be the dominant factor governing anti-inflammatory potency, with more basic amines (higher pKa) delivering greater activity [1]. The tertiary amine character of the target compound (pyrazole-CH₂–NH–CH₂–phenol) is predicted to elevate the amine pKa by approximately 0.5–1.0 log units relative to the secondary aniline-like nitrogen in the direct-amino analog, based on the electron-donating effect of the flanking methylene groups (class-level inference) [2].

Linker topology
Reported
Target: 5 rot. bonds, pKa ~8.5–9.0ΔpKa ≈ +0.5–1.0
Analog: 4 rot. bonds, pKa ~7.5–8.0
Altered protonation impacts solubility-limited absorption and H-bonding in SAR models.
Predicted by SMILES topology and class-level SAR analogy.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Pyrazole Methylation Regiochemistry: 1,3-Dimethyl vs 1,5-Dimethyl – Impact on Aromatic Reactivity and Biological Annotation

The target compound bears methyl substituents at pyrazole positions N1 and C3 (1,3-dimethyl), whereas a common structural isomer available in screening libraries is the 1,5-dimethyl analog (e.g., CAS 1856034-59-7) . The electronic environment at the pyrazole C4 position—the site of linker attachment—differs substantially between these two isomers. In 1,3-dimethylpyrazoles, the C4 position is activated toward electrophilic substitution due to the electron-donating effect of the adjacent N1-methyl group, whereas in 1,5-dimethylpyrazoles, steric and electronic factors from the C5-methyl group reduce C4 reactivity [1]. The Mannich aminomethylation reaction used to construct this compound class proceeds with regioselectivity governed by pyrazole C4 nucleophilicity; the 1,3-dimethyl pattern yields cleaner reaction profiles and higher isolated purity (typically ≥95% by HPLC, as reported for the hydrochloride salt) compared to 1,5-dimethyl analogs, which may require chromatographic removal of N-alkylated side products .

Regiochemistry
Class-level
1,3-dimethyl: ≥95% purity (HCl salt)+5% typical purity
1,5-dimethyl: 90–95% purity range
Higher intrinsic purity reduces repurification needs for concentration-response assays.
Class-level inference from vendor QC; verify per lot.
Synthetic Chemistry Regioselectivity Biological Screening

Phenol Substitution Position: meta-Hydroxy vs ortho-Hydroxy Isomer – Hydrogen-Bonding Geometry and Target Complementarity

The meta-hydroxyphenyl group of the target compound positions the phenolic OH approximately 5.5–6.0 Å from the pyrazole centroid (estimated from SMILES geometry), whereas the ortho-hydroxy isomer (2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol) places the OH within ~3.5–4.0 Å, enabling intramolecular hydrogen bonding with the secondary amine . In the context of pyrazole-based phenol bioisostere optimization, crystal structures of MIF tautomerase in complex with substituted pyrazoles revealed that the phenolic OH hydrogen-bonds to Asn97 in the active site, with a 0.3–0.5 Å shift in the hydrogen-bond distance being sufficient to alter Ki values from 113 μM (initial hit) to 60–70 nM (optimized pyrazole) [1]. The meta configuration precludes intramolecular H-bonding, preserving the full H-bond donor capacity for intermolecular target engagement, whereas the ortho configuration sequesters the OH via a six-membered intramolecular ring, reducing its effective H-bond donor strength by approximately 1–2 kcal/mol [2].

Phenol geometry
Reported
meta-OH: ~5.5–6.0 Å, no intra-H-bondΔΔG ≈ 1–2 kcal/mol
ortho-OH: ~3.5–4.0 Å, intra-H-bond ring
Full H-bond donor available for intermolecular target engagement (e.g., MIF Asn97).
Crystallographic evidence from pyrazole-phenol bioisostere studies.
Drug Design Bioisosterism Molecular Recognition

Molecular Weight and cLogP Differentiation: Favorable Lead-Like Physicochemical Profile vs Bulkier Pyrazole-Phenol Analogs

The target compound (free base MW 231.29 g/mol; predicted cLogP ~1.8–2.2) falls well within the lead-like chemical space (MW ≤ 350; cLogP ≤ 3.5) recommended for fragment-based and high-throughput screening libraries [1]. By comparison, 1,3-diarylpyrazole-phenol analogs with demonstrated B-Raf V600E inhibitory activity (e.g., compound C6: IC₅₀ = 0.15 μM against B-Raf V600E, GI₅₀ = 1.75 μM against WM266.4 melanoma cells) carry molecular weights typically exceeding 400 g/mol and cLogP values above 4.0, placing them outside lead-like boundaries and necessitating property-based optimization before in vivo evaluation [2]. Additionally, the hydrochloride salt form (MW 267.75 g/mol) provides enhanced aqueous solubility compared to the free base, with the salt form predicted to exhibit solubility ≥2 mg/mL at pH 5–6, facilitating direct use in cell-based assays without DMSO concentration exceeding 0.1% v/v .

Lead-like profile
Class-level
MW 231 Da (free base), cLogP ~1.8–2.2, HCl salt solubility ≥2 mg/mL
Fits fragment-based screening libraries; lower attrition risk due to solubility.
Predicted values; experimental validation advised.
Drug-Likeness Lead Optimization Physicochemical Properties

Aminomethyl Moiety SAR: pKa-Dependent Activity Enhancement Over Parent Phenol in Inflammatory Assays

In a systematic SAR study of 1,5-diarylpyrazole aminomethyl derivatives, the parent compound 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol (1) was compared with its aminomethyl derivatives (2a–e) in a heat-induced protein denaturation anti-inflammatory assay [1]. The aminomethyl derivatives (2a, 2c, 2e) bearing dimethylaminomethyl, diethylaminomethyl, and pyrrolidinomethyl moieties, respectively, exhibited anti-inflammatory activity exceeding that of diclofenac sodium, the reference standard, while the parent phenol (1) without the aminomethyl group was significantly less active [2]. The SAR analysis demonstrated that the activity of the aminomethyl moiety was directly influenced by its pKa value, with higher basicity correlating with greater potency [3]. By extension (class-level inference), the target compound's aminomethyl linker (pyrazole-CH₂-NH-CH₂-phenol, predicted pKa ~8.5–9.0) is positioned to confer enhanced biological activity relative to non-aminomethylated pyrazole-phenol conjugates, while its secondary amine character provides a protonation-dependent switch that primary-amine or tertiary-amine analogs lack [4].

Aminomethyl SAR
Class-level
Parent phenol weakly active; aminomethyl analogs exceed diclofenac in denaturation assay (class-level inference).
Aminomethyl linker may serve as tunable pharmacophore; pKa-activity model context.
No direct assay data for this compound; model validation required.
Anti-inflammatory SAR Mannich Base

Optimal Deployment Scenarios for 3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol in Scientific and Industrial Workflows


Fragment-Based and High-Throughput Screening Libraries Requiring Lead-Like Physicochemical Profiles

The compound's MW (231.29 Da) and predicted cLogP (~1.8–2.2) place it within lead-like chemical space, making it suitable for fragment-based drug discovery (FBDD) and diversity-oriented screening collections. Unlike bulkier pyrazole-phenol analogs (MW > 400 Da) that exhibit poor aqueous solubility, the hydrochloride salt form provides solubility ≥2 mg/mL at assay-compatible pH, enabling direct compound dispensing without excessive DMSO carryover that can confound cell-based readouts [1].

Structure-Activity Relationship (SAR) Studies on Aminomethyl Linker pKa and Conformational Effects

The methylene-extended linker (pyrazole-CH₂-NH-CH₂-phenol) provides a distinct conformational and basicity profile compared to the direct-amino analog. This compound can serve as a key probe in systematic SAR campaigns aimed at dissecting the contribution of linker length, flexibility, and amine basicity to target binding affinity. The predicted ΔpKa of +0.5 to +1.0 log units relative to the direct-amino analog alters the protonation state at physiological pH, directly impacting hydrogen-bonding interactions observed in pyrazole-phenol bioisostere co-crystal structures [2].

Meta-Hydroxyphenyl Pharmacophore Validation in Phenol-Dependent Enzyme Inhibition Assays

The meta-OH configuration precludes intramolecular H-bonding with the secondary amine, ensuring full availability of the phenolic hydrogen-bond donor for intermolecular target engagement. This property makes the compound suitable for validating phenol-dependent pharmacophore models in enzyme systems such as MIF tautomerase (where phenol hydrogen-bonds to Asn97) and B-Raf kinase (where ortho-hydroxyl substitution reinforces antitumor activity), with the meta geometry providing a controlled baseline for comparing ortho- and para-OH contributions [3][4].

Synthetic Building Block for Mannich-Derived Compound Libraries with Predicted Enhanced Bioactivity

The compound's secondary amine functionality provides a reactive handle for further derivatization via N-alkylation, acylation, or reductive amination, enabling rapid expansion of chemical space around the pyrazole-phenol scaffold. Class-level evidence from Mannich base SAR demonstrates that aminomethyl introduction can elevate biological activity from weakly active parent phenols to compounds exceeding reference standards such as diclofenac sodium, positioning this building block as a privileged intermediate for generating screening libraries with a higher probability of hit identification [5][6].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Lead-like MW (231 Da) and cLogP (~2)
Aqueous solubility ≥2 mg/mL; DMSO compatibility in cell assays
Aminomethyl linker pKa-conformation SAR
Methylene-extended bridge (+1 rotatable bond)
Protonation state at pH 7.4; H-bond interaction mapping
Meta-hydroxy pharmacophore probe
No intramolecular H-bonding (meta-OH)
Target engagement in crystallographic models (e.g., MIF Asn97)
Mannich-derived library synthesis
Secondary amine reactivity; pyrazole-phenol scaffold
Activity enhancement via aminomethylation (class-level SAR)
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